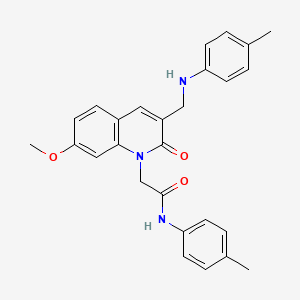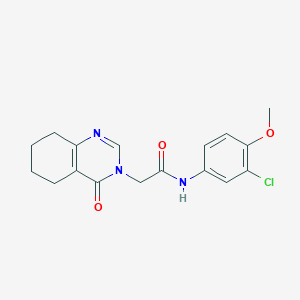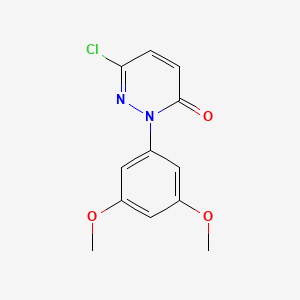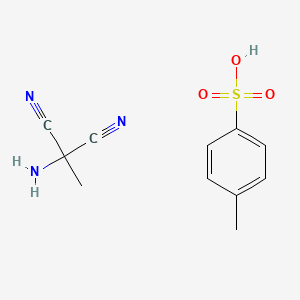![molecular formula C9H5BrN4S B2985648 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 895331-10-9](/img/structure/B2985648.png)
6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . Another method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide alkane derivatives using NBS, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include bromination and condensation . The reaction of the brominated product with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols leads to the formation of the desired product .Aplicaciones Científicas De Investigación
Synthesis and Characterization
C-H Arylation in Synthesis : A series of new 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized using a phosphine-free C-H arylative cross-coupling process. This process utilized 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand, showing the versatility of these compounds in organic synthesis (Saeed et al., 2016).
Novel Synthesis Methods : Researchers have developed various synthesis methods for creating new derivatives of this compound, demonstrating its potential in pharmaceutical and chemical industries. For example, a study reported the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with potential anticancer applications (Chowrasia et al., 2017).
Biological and Pharmacological Activities
Anticancer Properties : Several studies have explored the anticancer activity of derivatives of this compound. For instance, compounds with fluorine substitutions showed significant antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).
Antimicrobial and Antifungal Activities : Research has also been conducted on the antimicrobial and antifungal properties of these derivatives. A study found that certain derivatives showed significant inhibition against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mathew et al., 2006).
Antioxidant and Anticancer Agent : One derivative demonstrated potent antioxidant properties and inhibited the growth of HepG2 cells, suggesting a role in cancer therapy (Sunil et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds seem promising. They have potential applications in the field of medicine, especially in anticancer research . Further studies could focus on optimizing the synthesis process and exploring their biological activities in more detail .
Propiedades
IUPAC Name |
6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCBYBHDAQDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

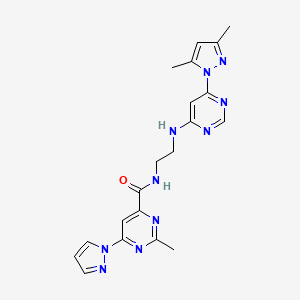

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)
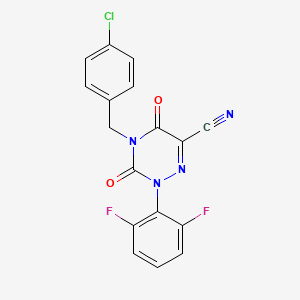
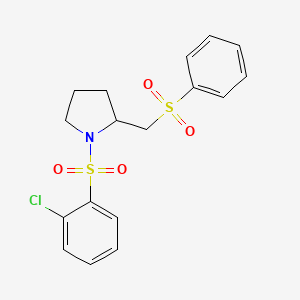
![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)

![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
